Topsentin

Description

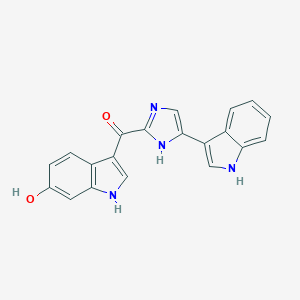

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6-hydroxy-1H-indol-3-yl)-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c25-11-5-6-13-15(9-22-17(13)7-11)19(26)20-23-10-18(24-20)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22,25H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPNFKRGOFJQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150087 | |

| Record name | Topsentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112515-43-2 | |

| Record name | Topsentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112515-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topsentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112515432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topsentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Marine Alkaloid: An In-depth Technical Guide to the Origins and Discovery of Topsentin

For Immediate Release

This technical guide provides a comprehensive overview of the origins and discovery of Topsentin, a bis-indole alkaloid first identified in the mid-1980s. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the initial isolation, structure elucidation, and early biological evaluation of this significant marine natural product.

Executive Summary

This compound, a member of the bis-indole alkaloid family, was first isolated in 1987 from the marine sponge Topsentia genitrix. This discovery marked the identification of a new class of marine natural products with potential therapeutic applications. The initial investigation, led by a team of researchers including Kristin Bartik, Jean-Claude Braekman, and Désiré Daloze, laid the groundwork for future studies into the bioactivity and synthesis of this compound and its analogs. This guide details the pioneering work of these scientists, the experimental methodologies employed, and the initial characterization of the first this compound compounds.

Discovery and Origins

The story of this compound begins with the exploration of marine invertebrates for novel bioactive compounds. In the course of screening for toxic substances in marine organisms, a methanolic extract of the Mediterranean sponge Topsentia genitrix exhibited notable biological activity.[1] This prompted a detailed chemical investigation of the sponge, which was collected by scuba diving near Banyuls, France.[1]

The research team responsible for this initial discovery included Kristin Bartik, Jean-Claude Braekman, Désiré Daloze, Catherine Stoller, Joëlle Huysecom, Gysèle Vandevyver, and Robert Ottinger from the Université Libre de Bruxelles in Belgium. Their work, published in 1987, described the isolation and structure determination of three new bis-indole alkaloids: this compound-A, this compound-B1, and this compound-B2.[1]

Subsequent to this initial discovery, this compound and its derivatives have been isolated from other marine sponges, including those of the Spongosorites genus, such as Spongosorites genitrix and Spongosorites ruetzleri. This has demonstrated that the production of these alkaloids is not limited to a single sponge species.

Experimental Protocols

The isolation and characterization of the first this compound compounds involved a series of meticulous experimental procedures, as detailed below.

Collection and Extraction of Marine Sponge

-

Organism: A large specimen of Topsentia genitrix was collected by scuba diving in the Mediterranean Sea near Banyuls, France.[1]

-

Preservation and Extraction: The freshly collected sponge was preserved in methanol (B129727) for transport. In the laboratory, the sponge was cut into smaller pieces and exhaustively extracted with methanol. The resulting methanolic extract was then concentrated.[1]

Isolation and Purification of Topsentins

The crude methanolic extract was subjected to a multi-step purification process to isolate the individual this compound compounds.

-

Solvent Partitioning: The concentrated methanolic extract was partitioned between different solvents to separate compounds based on their polarity. This initial step yielded a fraction enriched with the compounds of interest.[1]

-

Droplet Counter-Current Chromatography (DCCC): The enriched fraction was then subjected to DCCC. This liquid-liquid chromatography technique was crucial for the separation of the three major compounds.[1]

-

Solvent System: A solvent system of Chloroform:Methanol:Water (13:7:8) was used for the separation.[1]

-

-

Flash Chromatography: The fractions obtained from DCCC were further purified by flash chromatography on silica (B1680970) gel.[1]

-

Eluent: A solvent mixture of Chloroform:Methanol:Ammonia 25% (19:0.5:1) was employed to yield the pure this compound-A, this compound-B1, and this compound-B2.[1]

-

Structure Elucidation

The molecular structures of the isolated compounds were determined using a combination of spectroscopic techniques.

-

Spectroscopic Methods: The structural elucidation was achieved through the use of UV-Visible Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D-NMR experiments.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the exact molecular formula of each compound.[1]

Quantitative Data

The initial discovery and characterization of this compound-A, -B1, and -B2 yielded the following quantitative data.

Table 1: Physicochemical Properties of the First Isolated Topsentins

| Compound | Molecular Formula | Molecular Weight (Da) | Melting Point (°C) |

| This compound-A | C₂₀H₁₄N₄O | 326.1168 | 290-292 |

| This compound-B1 | C₂₀H₁₄N₄O₂ | 342.1120 | 270 |

| This compound-B2 | C₂₀H₁₃BrN₄O₂ | 420.0222 / 422.0203 | 260 |

| Data sourced from Bartik et al., 1987.[1] |

Table 2: Spectroscopic Data for the First Isolated Topsentins

| Compound | UV-Vis λmax (nm) (ε) | IR νmax (cm⁻¹) | Mass Spectrometry (m/z) |

| This compound-A | 209 (43000), 253 (21200), 373 (17930) | 3250, 1700, 1230, 845, 735 | 326 (M+), 210, 209, 183, 181, 163, 154, 144, 117, 116, 89 |

| This compound-B1 | 209 (34900), 237 (23600), 278 (13350), 375 (13000) | 3300, 1710, 1525, 870, 745 | 342 (M+), 210, 209, 183, 182, 181, 171, 161, 160, 155, 133, 132, 105 |

| This compound-B2 | 285 (17270), 375 (15870) | 3300, 1705, 1590, 1520, 1160, 870 | 422/420 (M+), 290/288, 289/287, 263/261, 161, 160, 134, 133, 132 |

| Data sourced from Bartik et al., 1987.[1] |

Table 3: Initial Bioactivity of this compound Extract

| Test Organism/System | Bioactivity |

| Fish (Lebistes reticulatus) | Weakly toxic (LD < 50 mg/L) |

| Mice | Weakly toxic (LD₅₀: 10 mg/kg) |

| Dissociated freshwater sponge cells (Ephydatia fluviatilis) | Cytotoxic (< 100 mg/L) |

| Bacteria | Antibacterial activity |

| Data sourced from Bartik et al., 1987.[1] |

Visualizations

The following diagrams illustrate the workflow for the discovery of this compound.

References

Topsentin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Topsentin, a bis-indole alkaloid first isolated from the marine sponge Topsentia genitrix, has emerged as a molecule of significant interest within the scientific community. Its unique chemical architecture and broad spectrum of biological activities, including potent antitumor, antiviral, and anti-inflammatory properties, have positioned it as a promising lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the underlying molecular mechanisms and experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is characterized by a core structure featuring two indole (B1671886) moieties linked by an imidazole (B134444) ring. The variations in hydroxylation and bromination on the indole rings give rise to different analogs of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄N₄O | [1] |

| Molecular Weight | 326.35 g/mol | [1] |

| Melting Point | 140 °C (decomposition) | [2] |

| Appearance | Yellowish solid | |

| Solubility | Soluble in DMSO | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Observations |

| UV-Vis | λmax at 209, 253, and 373 nm |

| Infrared (IR) | Characteristic bands at 3250 (N-H), 1700 (C=O), 1230, 845, and 735 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 326.1169 |

| ¹H NMR | Signals in the aromatic region (7.0-8.5 ppm) |

| ¹³C NMR | Signals corresponding to indole and imidazole carbons |

Biological Activities and Mechanism of Action

This compound exhibits a remarkable range of biological activities, making it a subject of intensive research. Its primary therapeutic potentials lie in its anticancer, anti-inflammatory, and antiviral effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a variety of human and murine tumor cell lines.[4][5] The primary mechanism of its antitumor action is believed to be its interaction with DNA.[5]

Table 3: In Vitro and In Vivo Anticancer Activity of this compound

| Cell Line/Model | Activity Metric | Value | Reference |

| P388 Murine Leukemia | IC₅₀ | 4 - 40 µM | [4][5] |

| B16 Melanoma | IC₅₀ | 4 - 40 µM | [4][5] |

| P388 Leukemia (in vivo) | %T/C | 137 (at 150 mg/kg) | [4][5] |

| B16 Melanoma (in vivo) | %T/C | 144 (at 37.5 mg/kg) | [4][5] |

Biochemical studies have shown that this compound inhibits DNA synthesis to a greater extent than RNA synthesis, with minimal effect on protein synthesis.[4][5] Fluorescence spectroscopy and competitive binding assays indicate that this compound binds to the minor groove of DNA, rather than intercalating between base pairs.[5]

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory effects, particularly in the context of UVB-induced skin inflammation.[3][6] Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways.

Table 4: Anti-inflammatory Activity of this compound

| Assay | Activity Metric | Value | Reference |

| UVB-induced PGE₂ production in HaCaT cells | IC₅₀ | 1.22 µM | [6] |

The anti-inflammatory properties of this compound are attributed to its ability to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis.[3][6] This suppression is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[3][6] Furthermore, this compound has been found to inhibit the expression of microRNA-4485 (miR-4485), which in turn regulates the expression of Tumor Necrosis Factor Alpha-Induced Protein 2 (TNF-α IP2), a protein involved in the inflammatory response.[3][6]

Antiviral and Antifungal Activities

In addition to its anticancer and anti-inflammatory properties, this compound and its derivatives have been reported to possess antiviral and broad-spectrum antifungal activities.[7]

Signaling Pathways Modulated by this compound

The biological effects of this compound are intricately linked to its ability to modulate specific intracellular signaling cascades. The MAPK/AP-1 and miR-4485/TNF-α IP2 pathways are central to its anti-inflammatory mechanism.

Inhibition of the MAPK/AP-1 Signaling Pathway

UVB radiation activates the MAPK pathway, leading to the phosphorylation of p38, ERK, and JNK.[8] This cascade results in the activation of the transcription factor AP-1, a heterodimer typically composed of c-Jun and c-Fos.[9] Activated AP-1 then translocates to the nucleus and induces the expression of pro-inflammatory genes, including COX-2. This compound intervenes in this pathway by inhibiting the phosphorylation of p38, ERK, and JNK, thereby preventing the activation of AP-1 and subsequent COX-2 expression.[3][6]

Regulation of the miR-4485/TNF-α IP2 Axis

This compound also exerts its anti-inflammatory effects by modulating a recently identified microRNA-mediated pathway. UVB radiation upregulates the expression of miR-4485, which in turn increases the expression of TNF-α IP2, leading to the production of the pro-inflammatory cytokine TNF-α. This compound treatment effectively suppresses the UVB-induced expression of both miR-4485 and TNF-α IP2, thereby reducing TNF-α production.[3][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Isolation of this compound from Spongosorites genitrix

The following is a generalized protocol for the isolation of this compound from its natural source.

Protocol:

-

Extraction: The dried and powdered sponge material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to further separate the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing significant activity are further purified by preparative reverse-phase HPLC to yield pure this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of this compound.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the MAPK pathway.

Protocol:

-

Cell Lysis: Cells treated with this compound and/or a stimulant (e.g., UVB) are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of p38, ERK, and JNK, as well as for COX-2 and loading controls (e.g., β-actin).

-

Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is employed to measure the mRNA levels of COX-2 and TNF-α IP2, and the expression level of miR-4485.

Protocol:

-

RNA Isolation: Total RNA, including miRNA, is isolated from treated cells using a suitable reagent like TRIzol.

-

Reverse Transcription: For mRNA, total RNA is reverse-transcribed into cDNA using a reverse transcriptase and oligo(dT) primers. For miRNA, a specific stem-loop primer is used for the reverse transcription of miR-4485.

-

qPCR: The cDNA is then used as a template for qPCR with specific primers for COX-2, TNF-α IP2, miR-4485, and a housekeeping gene (e.g., GAPDH or U6 snRNA) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion and Future Perspectives

This compound continues to be a fascinating marine natural product with significant therapeutic potential. Its well-defined chemical structure and diverse biological activities, coupled with an increasing understanding of its molecular mechanisms of action, make it a strong candidate for further preclinical and clinical development. Future research should focus on optimizing its structure to enhance potency and selectivity, as well as on developing effective drug delivery systems to improve its bioavailability. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable molecule.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisindole alkaloids of the this compound and hamacanthin classes from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bds.berkeley.edu [bds.berkeley.edu]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. c-Jun dimerizes with itself and with c-Fos, forming complexes of different DNA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Pathway: A Technical Guide to the Biosynthesis of Topsentin in Marine Sponges

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper delves into the proposed biosynthetic pathway of Topsentin, a significant bis-indole alkaloid isolated from marine sponges, primarily of the Spongosorites genus. Synthesizing the available chemical evidence from isolated co-occurring metabolites, this document presents a coherent, albeit hypothetical, route to this compound formation. This guide is intended for researchers, scientists, and drug development professionals engaged in marine natural products, chemical biology, and pharmacology.

This compound and its analogues exhibit a range of potent biological activities, including antitumor, antiviral, and anti-inflammatory properties, making them attractive candidates for further pharmaceutical development.[1][2][3][4] Understanding their biosynthesis is a critical step towards potential biotechnological production and the generation of novel analogues.

Proposed Biosynthetic Pathway of this compound

While the precise enzymatic machinery remains uncharacterized, the biosynthesis of this compound is hypothesized to originate from the amino acid L-tryptophan. The proposed pathway is inferred from the structures of this compound and co-isolated mono- and bis-indole alkaloids.[5][6][7] The key stages of this hypothetical pathway are outlined below.

1. Formation of Indole-3-pyruvic Acid: The biosynthesis is thought to initiate with the deamination of L-tryptophan to form indole-3-pyruvic acid. This is a common initial step in the metabolism of tryptophan.

2. Dimerization and Cyclization: The central hypothesis involves the dimerization of two indole (B1671886) units. One molecule of indole-3-pyruvic acid is proposed to condense with a second molecule, likely also derived from tryptophan, such as tryptamine (B22526) or a related derivative. This is followed by a series of cyclization, dehydration, and oxidation steps to form the central imidazole (B134444) ring that characterizes the this compound core.

3. Key Intermediates: The isolation of several monoindole derivatives from Spongosorites sponges, such as 2-(1H-indol-3-yl)-2-oxoacetate methyl ester and its 6-bromo analogue, lends significant support to this proposed pathway.[6] These molecules are considered to be plausible biosynthetic precursors that are incorporated into the final bis-indole structure.

Experimental Evidence and Protocols

Direct experimental validation of the this compound biosynthetic pathway through methods such as isotopic labeling studies is currently lacking in the scientific literature. The proposed pathway is therefore constructed based on the principles of chemical synthesis and the repeated co-isolation of plausible precursors from sponge extracts.

Isolation of this compound and Potential Precursors

The general workflow for the isolation of this compound and related alkaloids from marine sponges is a multi-step process involving extraction, fractionation, and purification.

A representative experimental protocol for the isolation of this compound is as follows:

-

Extraction: The sponge material is typically lyophilized and exhaustively extracted with a mixture of organic solvents, such as methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂).

-

Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (B1210297) (EtOAc), n-butanol (BuOH), and water. The bioactive fractions, often found in the EtOAc and BuOH layers, are carried forward.

-

Chromatographic Fractionation: The active fractions are further separated using various chromatographic techniques. This may include vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) over silica (B1680970) gel or other stationary phases.

-

Purification: Final purification to yield pure compounds is achieved through high-performance liquid chromatography (HPLC), often using reversed-phase (e.g., C18) columns with gradient elution.

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Quantitative Data on Biological Activities

This compound and its derivatives have been evaluated in numerous biological assays. The following table summarizes some of the reported quantitative data for their cytotoxic and anti-inflammatory activities.

| Compound | Cell Line | Activity Type | IC₅₀ / ED₅₀ | Reference |

| This compound | P388 murine leukemia | Cytotoxicity | 7.6 µM | [4] |

| Bromothis compound | P388 murine leukemia | Cytotoxicity | Not Reported | [4] |

| Northis compound A | P388 murine leukemia | Cytotoxicity | 7.6 µM | [4] |

| Northis compound C | P388 murine leukemia | Cytotoxicity | 1.7 µM | [4] |

| This compound | PMA-induced mouse ear edema | Anti-inflammatory | 15 µ g/ear | [4] |

Conclusion

The biosynthesis of this compound in marine sponges presents a fascinating area of study in marine chemical biology. While the pathway proposed here is based on sound chemical reasoning and the presence of co-isolated precursors, further investigation is required for its definitive elucidation. Future research, potentially involving genomic and transcriptomic analysis of the sponge and its associated microbiome, may uncover the enzymatic machinery responsible for the construction of this potent class of marine alkaloids. Such discoveries would pave the way for sustainable production and further exploration of the therapeutic potential of the Topsentins.

References

- 1. lookchem.com [lookchem.com]

- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Topsentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topsentin, a bis-indole alkaloid originally isolated from marine sponges of the genus Spongosorites, has emerged as a promising natural product with significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary modes of action for this compound include the potent inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and secretory phospholipase A2 (sPLA2), as well as the modulation of critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) pathways. Evidence also points towards its influence on the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Marine natural products represent a rich and diverse source of bioactive compounds with unique chemical structures and potent pharmacological activities. This compound, a bis(indolyl)imidazole alkaloid, is one such compound that has garnered significant attention for its diverse biological activities, including anti-tumor, anti-viral, and, notably, anti-inflammatory effects.[1][2] This guide will elucidate the core anti-inflammatory properties of this compound, providing a detailed examination of its molecular targets and mechanisms of action.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature, providing a clear comparison of its potency against different inflammatory mediators and models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference(s) |

| Prostaglandin E2 (PGE2) Production | UVB-irradiated Human Keratinocyte HaCaT cells | 1.22 µM | [2] |

| Bee Venom Phospholipase A2 (sPLA2) | Enzymatic Assay | 0.5 µM | [3] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Assay | Animal Model | Inducing Agent | ED50 Value | Reference(s) |

| Ear Edema Inhibition | Mouse | Phorbol (B1677699) Myristate Acetate (PMA) | 20 µ g/ear | [4] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the MAPK/AP-1 Signaling Pathway

Studies have shown that this compound effectively suppresses the expression of COX-2 by inhibiting its upstream signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) cascades.[1][5] In the context of UVB-induced skin inflammation, this compound has been observed to down-regulate the phosphorylation of key MAPK constituents and the expression of AP-1 components.[6]

Modulation of the NF-κB Signaling Pathway

While direct inhibition of the Nuclear Factor-kappa B (NF-κB) pathway by this compound is an area of ongoing investigation, its ability to suppress the expression of iNOS and pro-inflammatory cytokines like TNF-α, which are downstream targets of NF-κB, suggests a potential modulatory role. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

In Vitro COX-2 Inhibition Assay (PGE2 Measurement)

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on COX-2 activity by measuring the production of Prostaglandin E2 (PGE2).

-

Cell Culture: Human epidermal keratinocyte HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

UVB Irradiation and Treatment: Cells are seeded in appropriate culture plates and grown to 80-90% confluency. The culture medium is then replaced with phosphate-buffered saline (PBS), and the cells are irradiated with UVB (e.g., 15 mJ/cm²). Following irradiation, the PBS is replaced with a fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

PGE2 Measurement: After a specified incubation period (e.g., 6 hours), the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is determined using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of PGE2 inhibition is calculated for each concentration of this compound relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for MAPK Phosphorylation

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of MAPK pathway proteins.

-

Cell Lysis: Following UVB irradiation and treatment with this compound as described above, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound on MAPK activation.

In Vivo Mouse Ear Edema Assay

This protocol describes an in vivo model to evaluate the topical anti-inflammatory activity of this compound.

-

Animals: Male BALB/c mice (e.g., 8-10 weeks old) are used for the experiment.

-

Induction of Edema: A solution of a phlogistic agent, such as phorbol 12-myristate 13-acetate (PMA) or arachidonic acid (AA), is topically applied to the inner and outer surfaces of the right ear of each mouse (e.g., 20 µL of 100 µg/mL PMA in acetone). The left ear receives the vehicle (acetone) only and serves as a control.

-

Treatment: this compound, dissolved in a suitable vehicle, is topically applied to the right ear either before (prophylactic) or after (therapeutic) the application of the phlogistic agent.

-

Measurement of Edema: At a specified time point after the induction of inflammation (e.g., 6 hours for PMA), the mice are euthanized, and a 6 mm diameter punch biopsy is taken from both the right and left ears. The weight of each ear punch is measured.

-

Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of inhibition of edema by this compound is calculated relative to the vehicle-treated control group. The ED50 value is determined from the dose-response curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties through a multi-targeted mechanism of action. Its ability to inhibit key inflammatory enzymes like COX-2 and sPLA2, coupled with its modulation of the MAPK/AP-1 signaling pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. While its effects on the NF-κB pathway require further elucidation, the existing data strongly support its role in down-regulating the production of pro-inflammatory mediators. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacological profile of this compound and its analogs, paving the way for potential clinical applications in the management of inflammatory diseases.

References

- 1. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Antiviral Activity Spectrum of Topsentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topsentin, a bis-indole alkaloid isolated from marine sponges of the Spongosorites genus, has garnered significant interest for its diverse bioactive properties, including anti-inflammatory, anti-tumor, and antifungal activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral activity spectrum of this compound and its derivatives. While research has demonstrated notable efficacy against the plant pathogen Tobacco Mosaic Virus (TMV), the extent of its activity against human viruses remains an area of active investigation. This document summarizes the available quantitative data, outlines relevant experimental protocols for antiviral testing, and explores potential mechanisms of action and interactions with host signaling pathways.

Introduction

Marine natural products represent a vast and largely untapped resource for the discovery of novel therapeutic agents. Among these, alkaloids derived from marine sponges have shown a wide range of biological activities. This compound and its structural analogs are part of the bis-indolyl alkaloid family, characterized by a central imidazole (B134444) ring flanked by two indole (B1671886) moieties. While initial studies have highlighted its potential in various therapeutic areas, its application as an antiviral agent is a promising yet underdeveloped field. This guide aims to consolidate the existing data and provide a framework for future research into the antiviral potential of this compound.

Antiviral Activity Spectrum: Quantitative Data

The majority of quantitative antiviral data for this compound and its derivatives is currently limited to studies against the Tobacco Mosaic Virus (TMV). The inhibitory activities of several this compound derivatives have been reported, with some compounds showing higher efficacy than the commercial antiviral drug Ribavirin in this context.[1][2]

| Compound/Derivative | Virus | Assay Type | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (mg/kg) | Reference |

| This compound Derivative 1c | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 55 (Curative) | - | [1][2] |

| This compound Derivative 1e | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 52 (Protective) | - | [1][2] |

| This compound Derivative 2b | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 58 (Curative) | - | [1][2] |

| This compound Derivative 2d | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 54 (Protective) | - | [1][2] |

| Northis compound Derivative 2e | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 59 (Curative) | - | [3] |

| Northis compound Derivative 2k | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 58 (Curative) | - | [3] |

Note: Data on the antiviral activity of this compound against human viruses such as Herpes Simplex Virus (HSV), Influenza Virus, Human Immunodeficiency Virus (HIV), or SARS-CoV-2 is not yet available in the public domain. The table above is limited to the reported anti-TMV activity.

Mechanism of Antiviral Action

The precise mechanism of this compound's antiviral action is not fully elucidated, particularly against human viruses. For TMV, it is suggested that this compound and its derivatives may inhibit the assembly of the virus.[1][2] For human viruses, potential antiviral mechanisms could involve:

-

Inhibition of Viral Entry: Interference with the attachment or fusion of the virus to the host cell membrane.

-

Inhibition of Viral Replication: Blocking the activity of viral enzymes essential for nucleic acid replication, such as polymerases or reverse transcriptases.

-

Inhibition of Viral Protein Synthesis: Interfering with the translation of viral mRNA into proteins.

-

Modulation of Host Signaling Pathways: Activating or inhibiting host cell signaling pathways that are crucial for the antiviral response or that are exploited by the virus for its own replication.

Interaction with Host Antiviral Signaling Pathways

While direct evidence of this compound's impact on antiviral signaling pathways during viral infection is limited, its known anti-inflammatory properties suggest potential interactions with key signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the innate and adaptive immune response to viral infections. Upon viral recognition, this pathway is activated, leading to the transcription of pro-inflammatory cytokines and antiviral genes.

Interferon Signaling Pathway (JAK-STAT)

The interferon (IFN) response is a cornerstone of the innate antiviral defense. IFNs, produced by infected cells, signal through the JAK-STAT pathway in neighboring cells to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.

Experimental Protocols for Antiviral Activity Assessment

Standard in vitro assays are employed to evaluate the antiviral efficacy of compounds like this compound. The following are general protocols that can be adapted for this purpose.

Cytotoxicity Assay

Prior to assessing antiviral activity, it is crucial to determine the cytotoxic concentration of the compound on the host cells used for the viral assays. A common method is the MTT assay.

-

Cell Seeding: Seed susceptible host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various non-toxic concentrations of this compound.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and IC50 Calculation: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) – the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles from infected cells treated with the compound.

-

Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After viral adsorption, wash the cells and add a medium containing different concentrations of this compound.

-

Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the cell culture supernatant (for released virus) or lyse the cells (for cell-associated virus).

-

Virus Titer Determination: Determine the titer of infectious virus in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: Calculate the reduction in viral yield for each concentration of this compound compared to the untreated control.

Future Directions

The exploration of this compound's antiviral potential is still in its early stages. Future research should focus on:

-

Broad-Spectrum Screening: Systematically screening this compound and its derivatives against a wide panel of human viruses, including but not limited to HSV, influenza virus, HIV, and coronaviruses, to determine its antiviral spectrum.

-

Quantitative Analysis: Generating robust quantitative data, including IC50 and EC50 values, for any identified antiviral activities.

-

Mechanism of Action Studies: Elucidating the specific stage of the viral life cycle that is inhibited by this compound (e.g., entry, replication, assembly, egress).

-

Signaling Pathway Analysis: Investigating the direct effects of this compound on key antiviral signaling pathways (NF-κB, JAK-STAT, interferon response) during viral infection to understand its immunomodulatory and antiviral roles.

-

In Vivo Efficacy: Evaluating the in vivo efficacy and safety of promising this compound derivatives in appropriate animal models of viral infection.

Conclusion

This compound, a marine-derived bis-indolyl alkaloid, holds promise as a scaffold for the development of novel antiviral agents. While its efficacy against the Tobacco Mosaic Virus is established, its activity against human pathogens remains a critical area for future investigation. The protocols and conceptual frameworks presented in this guide are intended to facilitate and direct further research into the antiviral spectrum and mechanism of action of this compound, with the ultimate goal of translating this natural product into a clinically relevant therapeutic.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The antiviral activities and mechanisms described for human viruses are largely hypothetical and require experimental validation.

References

- 1. In vitro antiviral activity against SARS‐CoV‐2 of common herbal medicinal extracts and their bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine-Natural-Product Development: First Discovery of Northis compound Alkaloids as Novel Antiviral, Anti-phytopathogenic-Fungus, and Insecticidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Topsentin: A Marine Alkaloid with Promising Antifungal Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Topsentin, a bis-indole alkaloid originally isolated from marine sponges of the family Halichondriidae, has emerged as a compound of significant interest due to its diverse biological activities. While extensively studied for its anti-inflammatory and antitumor properties, a growing body of evidence highlights its potential as a potent antifungal agent. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives as potential antifungal therapeutics, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Antifungal Activity: Quantitative Data

The antifungal activity of this compound and its structural analogs, nortopsentins, has been evaluated against a range of fungal species, including both phytopathogens and human pathogens. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of Nortopsentins A, B, and C against Candida albicans

| Compound | Minimum Inhibitory Concentration (MIC) (µM)[1][2] |

| Northis compound A | 3.1[1] |

| Northis compound B | 6.2[1] |

| Northis compound C | 12.5[1] |

Data from in vitro cytotoxicity assays against the P388 murine leukemia cell line also showed IC50 values of 7.6, 7.8, and 1.7 µM for Nortopsentins A, B, and C, respectively[1].

Table 2: Antifungal Activity of this compound Derivative 2d against Phytopathogenic Fungi

| Fungal Species | EC50 (mg/kg)[3][4][5] |

| Sclerotinia sclerotiorum | 4-5[3][4][5] |

| Rhizoctonia solani | 4-5[3][4][5] |

| Botrytis cinerea | 4-5[3][4][5] |

These studies indicate that this compound and its derivatives exhibit broad-spectrum fungicidal activities[3][4][5].

Mechanism of Action

Current research suggests that the primary antifungal mechanism of this compound involves its interaction with fungal DNA.

DNA Minor Groove Binding and Inhibition of Macromolecule Synthesis

Studies on the biochemical effects of this compound have demonstrated its ability to bind to the minor groove of DNA[6][7]. This interaction is non-intercalative and is thought to interfere with the binding of essential DNA-processing proteins. Competitive binding experiments with known minor groove binders like Hoechst 33342 and CC-1065 support this hypothesis[6].

This binding event subsequently leads to the inhibition of crucial cellular processes. In vitro studies have shown that this compound significantly inhibits DNA and, to a lesser extent, RNA synthesis, while protein synthesis remains largely unaffected[6][7]. This targeted disruption of nucleic acid synthesis is a key factor in its antifungal efficacy.

Inhibition of Biofilm Formation

Several studies have indicated that this compound and its analogs can inhibit the formation of fungal biofilms[8][9][10][11]. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. The ability of this compound derivatives to disrupt biofilm formation represents a significant advantage, as it could enhance their therapeutic efficacy against persistent fungal infections. The precise mechanism of biofilm inhibition is still under investigation but may be linked to the interference with cell adhesion and signaling pathways involved in biofilm development.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature on this compound's antifungal activity. These are based on standardized protocols and should be adapted as needed for specific experimental conditions.

Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antifungal activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for yeasts (M27-A3) and filamentous fungi (M38-A)[12][13][14][15][16][17][18].

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound or its derivatives

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Grow fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for filamentous fungi).

-

Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi).

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a positive control (inoculum without drug) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours for yeasts and for 48-72 hours for filamentous fungi.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Biofilm Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of fungal biofilms.

Objective: To quantify the inhibition of biofilm formation by this compound.

Materials:

-

This compound or its derivatives

-

Fungal isolates capable of biofilm formation (e.g., Candida albicans)

-

Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%)

-

Microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized fungal cell suspension as described for the MIC assay.

-

-

Biofilm Formation:

-

Add the fungal inoculum to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a positive control (inoculum without drug) and a negative control (medium only).

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fix the biofilms with methanol (B129727) for 15 minutes.

-

Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

-

Wash the wells again with PBS to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 95% ethanol.

-

Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of biofilm inhibition is calculated relative to the positive control.

-

Signaling Pathways

While the direct impact of this compound on specific fungal signaling pathways is an area requiring further investigation, its known mechanism of action provides clues to potential downstream effects. By binding to DNA and inhibiting transcription, this compound likely affects the expression of numerous genes, including those encoding proteins involved in key signaling cascades.

Given that some northis compound derivatives have been shown to inhibit protein kinases such as Cyclin-Dependent Kinase 1 (CDK1) in cancer cells, it is plausible that this compound could also modulate the activity of fungal protein kinases that are crucial for cell cycle progression, morphogenesis, and virulence. However, direct evidence for this in fungal systems is currently lacking. Future research should focus on transcriptomic and proteomic analyses of this compound-treated fungal cells to elucidate its impact on cellular signaling networks.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of marine natural products with significant antifungal potential. Their ability to inhibit fungal growth, likely through DNA minor groove binding and subsequent disruption of macromolecule synthesis, coupled with their anti-biofilm activity, makes them attractive candidates for further drug development.

To advance the development of this compound-based antifungal agents, future research should focus on:

-

Elucidating the specific fungal signaling pathways affected by this compound to gain a more comprehensive understanding of its mechanism of action.

-

Conducting structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of this compound derivatives.

-

Performing in vivo efficacy and toxicity studies to evaluate the therapeutic potential of lead compounds in animal models of fungal infections.

-

Investigating potential synergistic interactions with existing antifungal drugs to develop more effective combination therapies.

By addressing these key areas, the full therapeutic potential of this compound as a novel antifungal agent can be realized, offering a much-needed addition to the arsenal (B13267) against increasingly resistant fungal pathogens.

References

- 1. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of this compound Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents. (2016) | Xiaofei Ji | 42 Citations [scispace.com]

- 6. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Northis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazole Analogues of the Marine Alkaloid Northis compound as Inhibitors of Bacterial Biofilm Formation [mdpi.com]

- 11. New Thiazole Northis compound Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 14. njccwei.com [njccwei.com]

- 15. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. intertekinform.com [intertekinform.com]

- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 18. scribd.com [scribd.com]

Topsentin Alkaloids: A Deep Dive into Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topsentin alkaloids, a class of bis-indole alkaloids predominantly isolated from marine sponges of the genera Spongosorites and Topsentia, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] First identified in the late 1980s, these natural products and their synthetic derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, antifungal, and antibacterial properties.[1][2][4][5][6][7] This in-depth technical guide provides a comprehensive review of the published literature on this compound alkaloids, with a focus on their quantitative biological data, the experimental protocols used to determine their activity, and the signaling pathways through which they exert their effects.

Quantitative Biological Activity of this compound Alkaloids

The biological activities of this compound alkaloids have been quantified in numerous studies. The following tables summarize the cytotoxic, antifungal, and antiviral activities of various this compound analogs, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of this compound Alkaloids (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | P-388 | Murine Leukemia | 3.0 (as µg/mL) | [7] |

| HCT-8 | Human Colon Carcinoma | 20.0 (as µg/mL) | [7] | |

| A-549 | Human Lung Carcinoma | 20.0 (as µg/mL) | [7] | |

| T47D | Human Breast Cancer | 20.0 (as µg/mL) | [7] | |

| Bromothis compound | NSCLC-N6 | Human Bronchopulmonary Cancer | 6.3 (as µg/mL) | [7] |

| Deoxythis compound | NSCLC-N6 | Human Bronchopulmonary Cancer | 6.3 (as µg/mL) | [7] |

| HepG2 | Human Hepatoma | 3.3 (as µg/mL) | [7] | |

| Breast Cancer | Breast Cancer | 10.7 (as µg/mL) | [7] | |

| Northis compound A | P388 | Murine Leukemia | 7.6 | [8] |

| Northis compound B | P388 | Murine Leukemia | 7.8 | [8] |

| Northis compound C | P388 | Murine Leukemia | 1.7 | [8] |

| Tri-methylated Northis compound B | P388 | Murine Leukemia | 0.9 | [8] |

| Tetra-methylated Northis compound B | P388 | Murine Leukemia | 0.34 | [8] |

Table 2: Antifungal Activity of this compound Alkaloids (MIC values)

| Compound | Fungal Strain | MIC (µM) | Reference |

| Northis compound A | Candida albicans | 3.1 | [8] |

| Northis compound B | Candida albicans | 6.2 | [8] |

| Northis compound C | Candida albicans | 12.5 | [8] |

Table 3: Antiviral and Anti-phytopathogenic Fungus Activities of this compound Derivatives

| Compound | Virus/Fungus | Activity | Value | Reference |

| Derivative 1c | Tobacco Mosaic Virus (TMV) | Antiviral | Higher than Ribavirin | [6] |

| Derivative 1e | Tobacco Mosaic Virus (TMV) | Antiviral | Higher than Ribavirin | [6] |

| Derivative 2b | Tobacco Mosaic Virus (TMV) | Antiviral | Higher than Ribavirin | [6] |

| Derivative 2d | Tobacco Mosaic Virus (TMV) | Antiviral | Higher than Ribavirin | [6] |

| Derivative 2d | Sclerotinia sclerotiorum | Antifungal | EC50: 4-5 mg/kg | [6] |

| Derivative 2d | Rhizoctonia solani | Antifungal | EC50: 4-5 mg/kg | [6] |

| Derivative 2d | Botrytis cinerea | Antifungal | EC50: 4-5 mg/kg | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound alkaloids, including their isolation from natural sources, chemical synthesis, and the assessment of their biological activities.

Isolation of this compound Alkaloids from Marine Sponges

The isolation of this compound alkaloids typically involves the extraction of sponge biomass with organic solvents, followed by a series of chromatographic purification steps.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Bis(Indole) alkaloids of the this compound class from the sponge spongosorites genitrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00012A [pubs.rsc.org]

- 5. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Topsentin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Topsentin, a bis-indole alkaloid first isolated from the marine sponge Topsentia genitrix. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes the known signaling pathways affected by this marine natural product.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. A notable characteristic of this compound in solution is the existence of two slowly interconverting tautomers, which results in a duplication of signals in the NMR spectra.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound. For this compound-A, the molecular formula has been established as C₂₀H₁₄N₄O.[1]

Table 1: Mass Spectrometry Data for this compound-A

| Ion | Calculated m/z | Measured m/z |

| [M]⁺ | 326.1168 | 326.1169 |

The fragmentation pattern in the mass spectrum provides valuable structural information. Characteristic fragments of this compound-A arise from cleavages adjacent to the carbonyl group, confirming the connectivity of the indole (B1671886) and imidazole (B134444) moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are complicated by the presence of two tautomers in solution. The assignment of ¹H and ¹³C chemical shifts for each tautomer is essential for complete structural characterization. The data presented here is for this compound-A in CD₃COCD₃.

Table 2: ¹H NMR Spectroscopic Data for this compound-A Tautomers

| Position | Tautomer a (δ ppm) | Tautomer b (δ ppm) |

| H-4 | 8.35 | 8.35 |

| H-5 | 7.35 | 7.35 |

| H-6 | 7.36 | 7.36 |

| H-7 | 7.65 | 7.65 |

| H-2' | 8.72 | 8.15 |

| H-4' | 7.96 | 8.15 |

| H-5' | 7.25 | 7.28 |

| H-6' | 7.28 | 7.25 |

| H-7' | 7.60 | 7.60 |

| H-2" | 8.08 | 8.08 |

| H-14 | 7.62 | 7.70 |

Table 3: ¹³C NMR Spectroscopic Data for this compound-A Tautomers

| Position | Tautomer a (δ ppm) | Tautomer b (δ ppm) |

| C-2 | 172.1 | 172.1 |

| C-3 | 114.8 | 114.8 |

| C-3a | 126.9 | 126.9 |

| C-4 | 121.5 | 121.5 |

| C-5 | 123.0 | 123.0 |

| C-6 | 121.0 | 121.0 |

| C-7 | 125.4 | 125.4 |

| C-7a | 138.0 | 138.0 |

| C-2' | 125.4 | 125.4 |

| C-3' | 103.1 | 103.1 |

| C-3a' | 128.5 | 128.5 |

| C-4' | 121.0 | 121.0 |

| C-5' | 120.0 | 120.0 |

| C-6' | 122.0 | 122.0 |

| C-7' | 112.0 | 112.0 |

| C-7a' | 137.6 | 137.6 |

| C-2" | 141.5 | 141.5 |

| C-4" | 132.5 | 132.5 |

| C-5" | 116.6 | 116.6 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the spectroscopic analysis of this compound and related bis-indole alkaloids.

Sample Preparation for NMR Spectroscopy

-

Dissolution: Accurately weigh 5-10 mg of the purified this compound sample and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

-

Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) for optimal signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and line shape.

-

1D Spectra:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and concentration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D Spectra:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin systems, which is crucial for tracing out the connectivity of coupled protons within the indole rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is essential for connecting different spin systems and assigning quaternary carbons.

-

Mass Spectrometry Analysis

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source, typically Electrospray Ionization (ESI) for polar molecules like this compound.

-

Sample Infusion: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire data in both positive and negative ionization modes to observe the molecular ion and any potential adducts.

-

Tandem MS (MS/MS): To obtain fragmentation data, perform tandem mass spectrometry on the parent ion. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This data is critical for confirming the structural components of the molecule.

Signaling Pathways and Experimental Workflows

This compound has been shown to exhibit a range of biological activities, including antitumor and photoprotective effects. These activities are mediated through its interaction with specific cellular signaling pathways.

This compound has been identified to suppress the expression of cyclooxygenase-2 (COX-2) induced by UVB radiation. This effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.

Furthermore, this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. This inhibition is also linked to its regulation of the MAPK signaling pathway.

References

Understanding the Pharmacokinetics of Topsentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topsentin, a bis-indole alkaloid isolated from marine sponges, has demonstrated a range of biological activities, including potent antitumor and anti-inflammatory effects. Despite promising preclinical findings, a comprehensive understanding of its pharmacokinetic profile remains a critical gap in its development as a potential therapeutic agent. This technical guide provides a consolidated overview of the currently available in vivo data for this compound. Recognizing the absence of published pharmacokinetic studies, this document also furnishes detailed, generalized experimental protocols for assessing the pharmacokinetics of a novel compound like this compound and for the development of the requisite bioanalytical methods. Furthermore, a key signaling pathway modulated by this compound is visualized to provide context for its mechanism of action.

In Vivo Efficacy of this compound

While detailed pharmacokinetic parameters for this compound are not available in the public domain, its in vivo antitumor activity has been evaluated in murine models. These studies provide foundational data regarding the doses at which biological effects are observed.

| Tumor Model | Animal Model | Dosing Regimen | Efficacy Outcome |

| P388 Leukemia | Mice | 150 mg/kg, once daily for 5 days | %T/C = 137[1][2] |

| B16 Melanoma | Mice | 37.5 mg/kg, once daily for 9 days | %T/C = 144[1][2] |

*%T/C: Ratio of median life span of treated to control tumor-bearing mice, expressed as a percentage.

Experimental Protocols

The following sections outline generalized methodologies that are fundamental to characterizing the pharmacokinetic profile of a novel compound such as this compound.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol describes a typical approach for a preliminary pharmacokinetic study in mice.

Objective: To determine the plasma concentration-time profile of this compound following a single dose and to calculate key pharmacokinetic parameters.

Materials:

-

This compound (of known purity)

-

Appropriate vehicle for formulation

-

Male or female mice (e.g., C57BL/6), 8-10 weeks old

-

Dosing syringes and needles (for the chosen route of administration)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

-

Dose Preparation: Formulate this compound in a suitable vehicle at the desired concentration. The formulation should be sterile if administered parenterally.

-

Dosing: Administer a single dose of the this compound formulation to a cohort of mice. The route of administration (e.g., intravenous, oral, intraperitoneal) will depend on the intended clinical application and the physicochemical properties of the compound.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Typically, sparse sampling is used where small blood volumes are collected from a few animals at each time point.

-

Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Data Analysis: Analyze the plasma concentrations of this compound and calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

Bioanalytical Method Development and Validation (LC-MS/MS)

A robust and validated bioanalytical method is essential for the accurate quantification of the analyte in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used platform for this purpose.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

Method Development:

-